H-DL-Phe-OtBu.HCl

Peptide Synthesis Chiral Resolution Stereochemistry

H-DL-Phe-OtBu.HCl (L-Phenylalanine tert-butyl ester hydrochloride) is the preferred protected phenylalanine building block for Fmoc solid-phase peptide synthesis. The tert-butyl ester provides acid-labile protection orthogonal to Fmoc chemistry, enabling selective deprotection during chain elongation and final TFA cleavage. The L-configuration maintains stereochemical integrity critical for receptor binding and bioactivity. Not interchangeable with D-enantiomer or racemic mixtures due to documented pharmacological divergence. Request pricing for research-grade material with verified optical rotation and purity.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 15100-75-1
Cat. No. B554973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Phe-OtBu.HCl
CAS15100-75-1
Synonyms15100-75-1; H-Phe-OtBu.HCl; (S)-tert-Butyl2-amino-3-phenylpropanoatehydrochloride; H-PHE-OTBUHCL; L-Phenylalaninetert-butylesterhydrochloride; tert-Butyl3-phenyl-L-alaninatehydrochloride; Phe-OtBu.HCl; ST50320126; 75898-47-4; Tert-ButylL-PhenylalaninateHydrochloride; PubChem13012; H-Phe-OtBuhydrochloride; L-Phenylalaninet-ButylEsterHydrochloride; C13H19NO2.HCl; KSC491O3N; 78080_ALDRICH; P0881_SIGMA; SCHEMBL237074; Jsp002891; CHEMBL1222003; 78080_FLUKA; CTK3J1736; FDMCEXDXULPJPG-MERQFXBCSA-N; MolPort-003-939-036; L-Phenylalaninet-butylesterHCl
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
InChIInChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H
InChIKeyFDMCEXDXULPJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-DL-Phe-OtBu.HCl (CAS 15100-75-1): A Protected Amino Acid Building Block for Peptide Synthesis and Drug Development


H-DL-Phe-OtBu.HCl (L-Phenylalanine tert-butyl ester hydrochloride) is a protected phenylalanine derivative supplied as the hydrochloride salt, widely employed as an amino acid building block and intermediate in peptide synthesis and related research applications . This compound features a tert-butyl ester protecting group on the carboxylic acid moiety, which facilitates selective deprotection and chain elongation in solid-phase and solution-phase peptide synthesis . As a phenylalanine analog, it serves as a versatile scaffold in medicinal chemistry for the development of peptidomimetics, enzyme inhibitors, and receptor-targeting agents .

Why H-DL-Phe-OtBu.HCl Cannot Be Simply Replaced with Unprotected or Differently Protected Phenylalanine Derivatives


Generic substitution with unprotected phenylalanine or alternative ester derivatives (e.g., methyl or benzyl esters) is not feasible in peptide synthesis workflows due to the unique chemoselectivity imparted by the tert-butyl ester protecting group . The tert-butyl group provides acid-labile protection that is orthogonal to base-labile Fmoc chemistry, enabling precise control over deprotection steps and minimizing side reactions during chain assembly . Furthermore, the L-configuration of the target compound (CAS 15100-75-1) is critical for maintaining stereochemical fidelity in bioactive peptide sequences; substitution with the D-enantiomer (CAS 3403-25-6) or the racemic DL-mixture (CAS 75898-47-4) can profoundly alter receptor binding, enzymatic stability, and pharmacological outcomes, as demonstrated in opioid peptide research where stereochemistry dictates δ-opioid receptor selectivity and systemic activity [1].

Quantitative Differentiation of H-DL-Phe-OtBu.HCl (CAS 15100-75-1) from Structural Analogs


Enantiomeric Purity and Optical Rotation Distinguish L-Enantiomer from Racemic and D-Enantiomer Forms

The L-enantiomer (CAS 15100-75-1) exhibits a specific optical rotation of [α]20/D +47.0±1° (c = 2% in ethanol), which is quantitatively distinct from the D-enantiomer (CAS 3403-25-6) and serves as a critical quality attribute for verifying stereochemical purity . In contrast, the racemic DL-mixture (CAS 75898-47-4) displays no net optical rotation, reflecting its 1:1 mixture of enantiomers . This differentiation is essential for procurement decisions in applications requiring stereochemically defined building blocks, such as the synthesis of δ-opioid receptor agonists BUBU and BUBUC, where the D-Ser(OtBu) and D-Cys(OtBu) residues incorporate D-amino acid tert-butyl esters to confer enzymatic stability and receptor selectivity [1].

Peptide Synthesis Chiral Resolution Stereochemistry

Purity Specifications: ≥99.0% (HPLC) L-Enantiomer vs. ≥99% DL-Racemate

Commercial suppliers routinely offer the L-enantiomer (CAS 15100-75-1) at ≥99.0% purity by HPLC , while the racemic DL-mixture (CAS 75898-47-4) is typically available at ≥99% or 95% purity . Although the absolute purity difference appears marginal, the impurity profile of the racemate may include varying proportions of D- and L-enantiomers, which can affect coupling efficiency and stereochemical integrity during peptide elongation. The single-enantiomer product ensures batch-to-batch consistency in chiral peptide synthesis, reducing the need for additional purification or chiral resolution steps.

Analytical Chemistry Quality Control Peptide Synthesis

Melting Point as a Solid-State Identity and Purity Indicator

The L-enantiomer (CAS 15100-75-1) exhibits a melting point range of 235-237°C , which is a distinctive thermal property that can differentiate it from other phenylalanine derivatives and confirm crystalline identity. While the DL-racemate (CAS 75898-47-4) also melts in a similar range (exact value not consistently reported), the sharp and reproducible melting point of the L-enantiomer serves as a practical quality control parameter for verifying material identity and assessing crystalline purity upon receipt.

Solid-State Characterization Quality Control Pharmaceutical Intermediates

Functional Role in δ-Opioid Receptor Agonist Peptides: Stereochemical Requirements

In the development of δ-opioid receptor agonists, the incorporation of D-amino acid tert-butyl esters (e.g., D-Ser(OtBu), D-Cys(OtBu)) is critical for achieving high receptor selectivity and systemic activity [1]. Specifically, the peptide BUBUC (Tyr-D-Cys(StBu)-Gly-Phe-Leu-Thr(OtBu)) exhibits a KI(μ)/KI(δ) ratio of approximately 1000 (KI(μ) = 2980 nM, KI(δ) = 2.9 nM), demonstrating exceptional δ-selectivity [2]. While the target compound itself is an L-phenylalanine derivative, its structural analogs (D-amino acid tert-butyl esters) are essential components of these pharmacologically optimized peptides, highlighting the importance of stereochemically pure, protected amino acid building blocks in medicinal chemistry applications.

Opioid Pharmacology Peptidomimetics Receptor Selectivity

Optimal Use Cases for H-DL-Phe-OtBu.HCl (CAS 15100-75-1) Based on Evidence-Based Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Fmoc/tBu Orthogonal Protection Strategy

As a protected L-phenylalanine building block with an acid-labile tert-butyl ester, this compound is ideally suited for Fmoc-based SPPS workflows. The tert-butyl group remains intact during piperidine-mediated Fmoc deprotection but is readily removed with TFA during final cleavage, enabling efficient and selective chain assembly .

Synthesis of Enantiomerically Pure Peptidomimetics and Bioactive Peptides

The L-configuration of this building block ensures stereochemical fidelity in peptide sequences where phenylalanine plays a critical role in receptor binding or biological activity. Substitution with the D-enantiomer or racemate would compromise pharmacological properties, as evidenced by structure-activity relationships in opioid peptide research [1].

Development of Protease-Resistant Peptide Analogs for In Vivo Studies

Protected amino acid esters like H-DL-Phe-OtBu.HCl serve as precursors for peptides with enhanced metabolic stability. The tert-butyl ester group, when incorporated into appropriate residues (e.g., D-Ser(OtBu), Thr(OtBu)), confers resistance to enzymatic degradation, as demonstrated for BUBU and BUBUC, which exhibit prolonged half-lives in serum and brain membranes [2].

Quality Control and Reference Standard for Chiral Purity Verification

The well-defined optical rotation (+47.0±1°) and melting point (235-237°C) of the L-enantiomer make it a reliable reference material for chiral HPLC method development and for verifying the stereochemical integrity of synthesized peptides .

Technical Documentation Hub

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